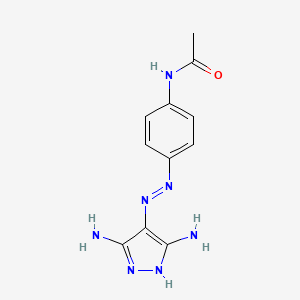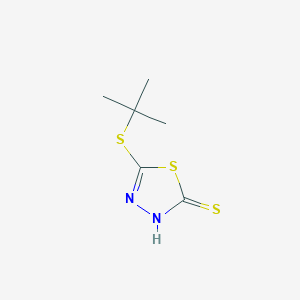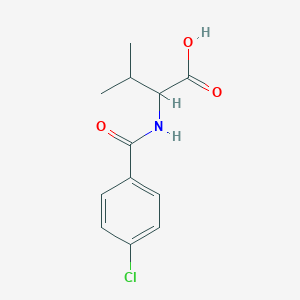
N-(4-(2-(3,5-二氨基-4H-吡唑-4-亚基)肼基)苯基)乙酰胺
描述
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide is a chemical compound with the molecular formula C11H13N7O and a molecular weight of 259.27 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with amino groups and a hydrazinylphenylacetamide moiety
科学研究应用
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide typically involves the reaction of 3,5-diamino-4H-pyrazole with hydrazinylphenylacetamide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. Post-reaction, the product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
化学反应分析
Types of Reactions
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may result in the formation of reduced amine or hydrazine derivatives.
作用机制
The mechanism of action of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action .
相似化合物的比较
Similar Compounds
- N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
- 3,5-diamino-4H-pyrazole
- Hydrazinylphenylacetamide
Uniqueness
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide stands out due to its unique combination of a pyrazole ring and a hydrazinylphenylacetamide moietyThe presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in various fields of research .
属性
IUPAC Name |
N-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5H,1H3,(H,14,19)(H5,12,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUOKTLTKFSHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420613 | |
| Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333326-97-9 | |
| Record name | N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1620807.png)






![2-Benzo[1,3]dioxol-5-yl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine](/img/structure/B1620816.png)

![Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B1620818.png)
![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1620820.png)

